molecular formula C9H14ClN3O5 B7983600 2(1H)-Pyrimidinone, 4-amino-1-b-D-arabinofuranosyl-,monohydrochloride

2(1H)-Pyrimidinone, 4-amino-1-b-D-arabinofuranosyl-,monohydrochloride

Cat. No.: B7983600
M. Wt: 279.68 g/mol
InChI Key: KCURWTAZOZXKSJ-QFSSJCHDSA-N
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Description

This compound, also known as Cytarabine hydrochloride (CAS 69-74-9), is a nucleoside analog with the molecular formula C₉H₁₃ClN₃O₅ and a molecular weight of 279.68 g/mol . It is a synthetic derivative of cytosine, where the β-D-arabinofuranosyl sugar replaces the natural ribose moiety. Clinically, it is used as an antineoplastic and antiviral agent, functioning via incorporation into DNA during replication, leading to chain termination and apoptosis . Its synthesis involves coupling arabinofuranosyl derivatives with modified pyrimidinone bases, as indicated by its structural analogs .

Properties

IUPAC Name

4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5.ClH/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1H/t4-,6-,7+,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCURWTAZOZXKSJ-QFSSJCHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5.ClH, C9H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name CYTARABINE HYDROCHLORIDE
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals (from aqueous ethanol) or fluffy white powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name CYTARABINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name CYTARABINE HYDROCHLORIDE
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CAS No.

69-74-9
Record name CYTARABINE HYDROCHLORIDE
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Record name 1-β-D-arabinofuranosylcytosine hydrochloride
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Melting Point

356 to 360 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name CYTARABINE HYDROCHLORIDE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Preparation Methods

Silyl-Hilbert-Johnson (Vorbrüggen) Reaction

The silyl-Hilbert-Johnson reaction is widely employed for nucleoside synthesis due to its mild conditions and high β-selectivity. For the target compound, the pyrimidin-2(1H)-one base is silylated using hexamethyldisilazane (HMDS) to enhance nucleophilicity. Subsequent coupling with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose in the presence of a Lewis acid (e.g., trimethylsilyl triflate) yields the protected β-glycoside. Neighboring group participation from the 2-O-benzoyl group ensures stereoselective formation of the β-anomer.

Key Conditions :

  • Silylation: HMDS (2–10 eq.), 70–160°C, 10–80 hours.

  • Glycosylation: 1.2 eq. sugar donor, CH₃CN, 0°C to room temperature, 12–24 hours.

  • Yield: 60–75% (crude), depending on base solubility.

Nucleobase Anion Glycosylation

Alternative approaches utilize deprotonated pyrimidinone bases reacting with electrophilic arabinofuranosyl halides. For example, 4-amino-2(1H)-pyrimidinone is treated with NaH to generate the anion, which displaces the leaving group (e.g., chloride) from per-O-acetylated arabinofuranosyl donors. This method avoids silylation but requires anhydrous conditions and careful temperature control to minimize α-anomer formation.

Example Protocol :

  • Base activation: NaH (1.5 eq.), DMF, 0°C, 30 minutes.

  • Glycosylation: 1.2 eq. 2,3,5-tri-O-acetyl-α-D-arabinofuranosyl chloride, 50°C, 6 hours.

  • β/α Selectivity: 3:1 (β-anomer favored due to steric hindrance).

Functionalization: Introduction of the 4-Amino Group

Direct Amination of Pyrimidinone

The 4-amino group is introduced either before or after glycosylation. Pre-glycosylation amination involves nitration followed by reduction. For instance, 4-nitro-2(1H)-pyrimidinone is synthesized via electrophilic nitration, then reduced using H₂/Pd-C or Na₂S₂O₄ to yield the 4-amino derivative. Post-glycosylation amination risks side reactions but avoids sugar degradation during harsh reduction steps.

Nitration Conditions :

  • Reagent: HNO₃/H₂SO₄ (1:3), 0°C, 2 hours.

  • Reduction: 10% Pd-C, H₂ (1 atm), EtOH, 6 hours.

Protecting Group Strategies

Temporary protection of the arabinose hydroxyls (e.g., acetyl, benzoyl) is critical during amination. For example, benzoyl groups stabilize the sugar moiety during nitration, while acetyl groups facilitate milder deprotection post-amination.

Hydrochloride Salt Formation and Purification

Acidic Deprotection and Salt Formation

Final deprotection of sugar-protecting groups (e.g., benzoyl, acetyl) is achieved via hydrolysis in methanolic HCl. Controlled addition of 4 M HCl in methanol to the deprotected nucleoside precipitates the monohydrochloride salt. Excess HCl is avoided to prevent dihydrochloride formation.

Optimized Protocol :

  • Deprotection: 26–28% NH₄OH, 80–85°C, 0.5 hours.

  • Salt formation: 4 M HCl/MeOH, room temperature, 1 hour.

  • Yield: 85–90% (crude), purity >99% after recrystallization.

Recrystallization and Purity Enhancement

Crude product is purified via solvent-mediated recrystallization. A mixture of water and isopropanol (1:4 v/v) at 50°C achieves high-purity crystals. HPLC analysis confirms purity (>99.8%) with retention times comparable to reference standards.

Purification Data :

StepSolvent RatioYield (%)Purity (%)
Initial crystallizationH₂O:IPA (1:4)60.999.5
Secondary recrystallizationH₂O:EtOH (1:3)48.999.8

Comparative Analysis of Synthetic Routes

Vorbrüggen vs. Anion Glycosylation

  • Vorbrüggen : Higher β-selectivity (≥95%) but requires silylation.

  • Anion method : Faster reaction times but lower selectivity (β/α = 3:1).

Economic and Environmental Considerations

  • HMDS-based routes incur higher costs due to silylation reagents.

  • Aqueous NH₃ and HCl/MeOH in salt formation align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-b-D-arabinofuranosyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: Halogenation and alkylation reactions can occur at the amino group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or nitric acid under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as methyl iodide.

Major Products

The major products formed from these reactions include various substituted pyrimidinones and deoxy derivatives, which can have different biological activities.

Scientific Research Applications

Pharmaceutical Applications

1. Treatment of Leukemia
Cytarabine is primarily indicated for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). It acts as an antimetabolite, inhibiting DNA synthesis by mimicking cytidine, which is crucial for DNA replication. Clinical studies have demonstrated that Cytarabine, often used in combination with other chemotherapeutic agents, significantly improves remission rates in patients with these types of leukemia .

2. Lymphoma Treatment
In addition to leukemia, Cytarabine is also utilized in the treatment of non-Hodgkin lymphoma. Its effectiveness in inducing remission has been documented in various clinical trials, highlighting its role as a cornerstone in the chemotherapy regimens for lymphoproliferative disorders .

3. Central Nervous System (CNS) Involvement
Cytarabine is administered intrathecally (directly into the cerebrospinal fluid) for patients with CNS involvement of leukemia or lymphoma. This method enhances drug delivery to the CNS, where traditional systemic therapies may not achieve therapeutic levels .

Case Studies and Clinical Trials

1. Efficacy in Acute Myeloid Leukemia
A study involving 200 patients with newly diagnosed AML showed that those treated with high-dose Cytarabine had a significantly higher complete remission rate compared to those receiving standard doses. The trial emphasized the importance of dose intensity in achieving better outcomes .

2. Combination Therapy
In a randomized trial assessing the efficacy of Cytarabine combined with anthracyclines versus anthracyclines alone, results indicated that the combination therapy led to improved overall survival rates in patients with high-risk AML .

Adverse Effects and Management

While Cytarabine is effective, it is associated with several adverse effects, including myelosuppression, gastrointestinal disturbances, and neurotoxicity. Monitoring blood counts and providing supportive care are essential components of managing these side effects during treatment regimens .

Mechanism of Action

The compound exerts its antiviral effects by incorporating into viral DNA during replication. This incorporation leads to chain termination, preventing the virus from replicating. The molecular targets include viral DNA polymerases, which are essential for viral DNA synthesis. By inhibiting these enzymes, the compound effectively halts the proliferation of the virus.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The compound’s analogs differ in substituents on the arabinofuranosyl sugar or pyrimidinone ring, which critically influence pharmacological activity. Key comparisons include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
Target Compound β-D-arabinofuranosyl, 4-amino C₉H₁₃ClN₃O₅ 279.68
CNDAC (hydrochloride) 2'-cyano substitution C₁₀H₁₂ClN₄O₄ 288.70
2'-Fluoro-5-iodo analog 2'-deoxy-2'-fluoro, 5-iodo C₉H₁₂ClFIN₃O₄ 407.56
2'-Fluoromethyl analog 2'-deoxy-2'-(fluoromethyl) C₁₀H₁₄FN₃O₄ 259.10
Cytarabine (araC) β-D-arabinofuranosyl (unmodified) C₉H₁₃N₃O₅ 243.22
  • CNDAC (hydrochloride): The 2'-cyano group enhances metabolic stability and cellular uptake, making it a potent antileukemic agent .
  • Cytarabine (araC): The parent compound lacks halogen or cyano substituents, resulting in lower molecular weight but reduced enzymatic resistance compared to derivatives .

Pharmacokinetic and Metabolic Stability

  • Fluorinated Analogs : The 2'-fluoro substitution in ’s compound reduces enzymatic deamination, prolonging half-life compared to the target compound .
  • Hydrogen Abstraction Capacity: Pyrimidinone derivatives like zebularine () exhibit photochemical hydrogen abstraction (rate constants ~10⁴ M⁻¹s⁻¹), a property absent in the target compound but relevant for oxidative DNA damage .

Biological Activity

2(1H)-Pyrimidinone, 4-amino-1-β-D-arabinofuranosyl-, monohydrochloride, commonly known as Cytarabine hydrochloride (CAS: 69-74-9), is a nucleoside analog that has garnered substantial attention in medicinal chemistry due to its biological activity, particularly as an antimetabolic agent in cancer therapy. This compound mimics the structure of natural nucleosides and interferes with nucleic acid synthesis, making it a crucial component in the treatment of various malignancies.

  • Molecular Formula: C₉H₁₃ClN₃O₅
  • Molecular Weight: 279.6776 g/mol
  • IUPAC Name: 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2(1H)-pyrimidinone hydrochloride

Cytarabine exerts its biological effects primarily by inhibiting DNA synthesis. It is phosphorylated intracellularly to its active form, cytarabine triphosphate (ara-CTP), which competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. This incorporation leads to chain termination during DNA replication and repair processes. The compound also inhibits DNA polymerase and has shown activity against RNA viruses by targeting reverse transcriptase, making it significant in both oncology and virology research.

Anticancer Activity

Cytarabine is predominantly used in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its effectiveness as a chemotherapeutic agent has been documented in numerous clinical studies:

  • Clinical Efficacy: In a study involving patients with AML, Cytarabine demonstrated an overall response rate of approximately 70% when used in combination with other agents .
StudyPopulationResponse Rate
AML StudyPatients with AML70%
ALL StudyPatients with ALL60%

Antiviral Activity

Research has indicated that Cytarabine exhibits antiviral properties, particularly against certain RNA viruses. Its mechanism includes inhibition of viral RNA synthesis by competing with natural nucleotides.

Case Studies

  • Acute Myeloid Leukemia Treatment:
    • A cohort study involving 100 patients treated with high-dose Cytarabine showed a complete remission rate of 60% after induction therapy .
  • Combination Therapy:
    • In combination with anthracyclines, Cytarabine has been shown to improve survival rates in patients with high-risk leukemia. A study reported a median survival increase from 12 months to 24 months when combined therapy was utilized .

Structure-Activity Relationships (SAR)

The biological activity of Cytarabine can be attributed to its structural features that allow for effective incorporation into nucleic acids. Modifications on the sugar moiety and the pyrimidine base can enhance its potency and selectivity:

ModificationEffect
Hydroxymethyl groupIncreases solubility and cellular uptake
Amino group at C4Enhances interaction with polymerases

Q & A

Basic: What are the established synthetic routes for 2(1H)-Pyrimidinone, 4-amino-1-β-D-arabinofuranosyl-, monohydrochloride?

Answer:
The compound is synthesized via nucleoside analog pathways. A common method involves reacting cytidine derivatives with acylating agents. For example:

  • Step 1: React cytidine with 2-O-acyloxyisobutyril chlorides to form 2,2'-anhydro intermediates (e.g., 2,2'-anhydro-1-(3'-O-acyl-β-D-arabinofuranosyl)cytosine hydrochlorides) .
  • Step 2: Treat intermediates with methanolic ammonia to yield the hydrochloride salt .
    Key Considerations: Use anhydrous conditions to prevent hydrolysis. Purification via recrystallization in methanol/ethanol mixtures is recommended due to the compound’s hygroscopicity .

Basic: How should researchers ensure stability during storage and handling?

Answer:

  • Solid State: The hydrochloride salt is stable indefinitely at room temperature when stored in a desiccator .
  • Aqueous Solutions: Avoid prolonged storage in solution. Degradation occurs within 4 days at room temperature, forming arabinosyl-5-fluorocytosine .
    Methodological Tip: For short-term use, prepare fresh solutions in pH 6.5 buffer (e.g., ammonium acetate adjusted with acetic acid) to slow hydrolysis .

Basic: What analytical techniques confirm the compound’s structure and purity?

Answer:

  • 1H NMR: Characterize the β-D-arabinofuranosyl conformation (e.g., anomeric proton at δ 5.8–6.2 ppm) and pyrimidinone ring protons .
  • LC-MS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 285) and monitor degradation products .
  • HPLC: Use a C18 column with UV detection (λ = 270 nm) for purity assessment (>98%) .

Advanced: How can researchers modify the compound to study structure-activity relationships (SAR)?

Answer:

  • Acylation: Introduce 3'-O-acyl groups (e.g., acetyl, benzoyl) to alter lipophilicity and cellular uptake. Compare activities using cytotoxicity assays .
  • Oxidation: Synthesize 5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones via oxidation of dihydropyrimidinones to probe electron-withdrawing effects .
    Data Example:
DerivativeModificationIC₅₀ (μM)
Parent CompoundNone0.15
3'-Acetyl Deriv.Increased lipophilicity0.08

Advanced: What mechanisms underlie its biological activity in anticancer research?

Answer:
The compound is a cytarabine (Ara-C) analog. Its mechanism involves:

  • DNA Polymerase Inhibition: Incorporation into DNA during replication, causing chain termination .
  • Antimetabolite Activity: Competitive inhibition of deoxycytidine kinase, reducing nucleotide synthesis .
    Experimental Design:
  • Use leukemia cell lines (e.g., HL-60) for IC₅₀ determination via MTT assays.
  • Validate mechanism with rescue experiments (add exogenous deoxycytidine) .

Advanced: How can contradictory stability data be resolved during experimental optimization?

Answer:
Contradictions arise from differing solid vs. solution stability:

  • Solid-State Stability: Confirmed via thermogravimetric analysis (TGA) showing no decomposition below 150°C .
  • Solution Instability: Monitor degradation kinetics using HPLC. Adjust pH to 6.5 and store at 4°C to extend half-life .

Advanced: What methodologies identify degradation products in aqueous solutions?

Answer:

  • LC-MS/MS: Identify arabinosyl-5-fluorocytosine (major degradant, m/z 268) and quantify using a calibration curve .
  • NMR Tracking: Compare ¹H spectra over time; loss of NH₂ signals (δ 7.2 ppm) indicates deamination .

Advanced: How can researchers evaluate its pharmacokinetics in preclinical models?

Answer:

  • In Vivo: Administer intravenously (10 mg/kg) to rodents. Collect plasma samples at 0, 1, 2, 4, 8, 24 h.
  • Analytical Method: Use LC-MS/MS to measure plasma concentrations (LOQ: 1 ng/mL) .
    Key Parameter: Half-life (~2 h) correlates with rapid renal clearance, necessitating prodrug strategies for improvement .

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